
Methyl 5-chloro-2-fluoro-4-iodobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-chloro-2-fluoro-4-iodobenzoate is a complex chemical compound widely used in scientific research due to its diverse applications. It exhibits unique properties that make it valuable in various fields, including drug synthesis, material science, and organic chemistry investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-fluoro-4-iodobenzoate typically involves the esterification of 5-chloro-2-fluoro-4-iodobenzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-chloro-2-fluoro-4-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound is often used in cross-coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidation reactions. Typical reaction conditions involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound, while in a nucleophilic substitution reaction, the product would be a substituted benzoate .
Applications De Recherche Scientifique
Methyl 5-chloro-2-fluoro-4-iodobenzoate is utilized in various scientific research applications, including:
Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Organic Chemistry: It is employed in organic synthesis for the construction of complex molecular architectures through various coupling and substitution reactions.
Mécanisme D'action
The mechanism of action of Methyl 5-chloro-2-fluoro-4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity or function of the target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-fluoro-2-iodobenzoate: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
Methyl 2-fluoro-4-iodobenzoate: Another similar compound with different substitution patterns, leading to variations in its chemical behavior and uses.
Uniqueness
Methyl 5-chloro-2-fluoro-4-iodobenzoate is unique due to the presence of chlorine, fluorine, and iodine atoms on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly valuable in specific synthetic applications and research contexts.
Propriétés
Formule moléculaire |
C8H5ClFIO2 |
|---|---|
Poids moléculaire |
314.48 g/mol |
Nom IUPAC |
methyl 5-chloro-2-fluoro-4-iodobenzoate |
InChI |
InChI=1S/C8H5ClFIO2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3 |
Clé InChI |
KCYGUTMSQLOERE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1F)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-chlorofuro[3,2-d]pyrimidine](/img/structure/B12836055.png)
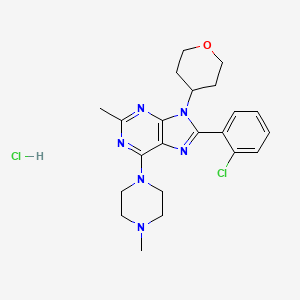
![3-Pyridinecarboxaldehyde, 5-ethenyl-4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-](/img/structure/B12836069.png)
![3-(pyrrolidin-3-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B12836075.png)
![6-Chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12836089.png)
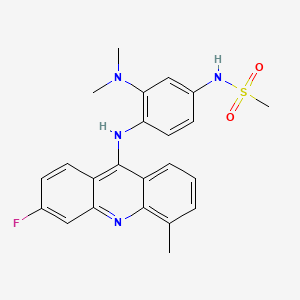

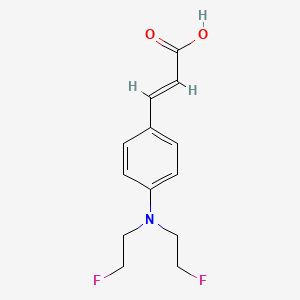
![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12836101.png)
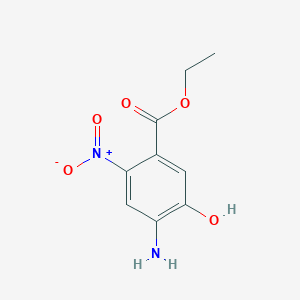
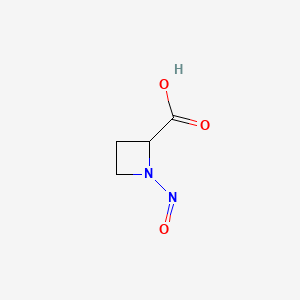
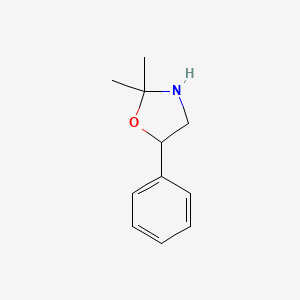
![s-[3-(Trifluoromethyl)phenyl]cysteine](/img/structure/B12836115.png)
